3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione
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Overview
Description
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione is a heterocyclic compound with a fused triazole structureThe compound has a molecular formula of C15H11N5S and a molecular weight of 293.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced triazole derivatives
Substitution: N-substituted triazole derivatives
Scientific Research Applications
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. For example, it may interact with enzymes involved in oxidative stress pathways, leading to the modulation of cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole:
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits remarkable stability and is used in the development of green explosives.
Uniqueness
3,7-Diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione stands out due to its unique combination of phenyl groups and thione functionality, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of advanced materials and potential therapeutic agents .
Properties
IUPAC Name |
3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c21-15-18-20-13(11-7-3-1-4-8-11)16-17-14(20)19(15)12-9-5-2-6-10-12/h1-10H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILOKGFAYWLFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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